(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate
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Overview
Description
The compound “(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate” is a complex organic molecule that features multiple functional groups, including an indole, a benzofuran, and a benzenesulfonate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The key steps may include:
Formation of the Indole Derivative: Starting with an appropriate indole precursor, the ethyl group is introduced via alkylation.
Benzofuran Synthesis: The benzofuran moiety is synthesized through cyclization reactions involving suitable precursors.
Condensation Reaction: The indole and benzofuran derivatives are then coupled through a condensation reaction to form the desired product.
Industrial Production Methods
Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole and benzofuran moieties.
Reduction: Reduction reactions can target the carbonyl group in the benzofuran ring.
Substitution: The sulfonate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Biological Probes: Used in studying biological pathways and interactions.
Drug Development:
Medicine
Therapeutic Agents: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. The indole moiety may interact with biological targets through hydrogen bonding and π-π interactions, while the benzofuran and sulfonate groups contribute to the overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate
- (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate
Uniqueness
The unique combination of functional groups in the compound provides distinct chemical and biological properties, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C25H18ClNO5S |
---|---|
Molecular Weight |
479.9 g/mol |
IUPAC Name |
[(2E)-2-[(1-ethylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-chlorobenzenesulfonate |
InChI |
InChI=1S/C25H18ClNO5S/c1-2-27-15-16(20-5-3-4-6-22(20)27)13-24-25(28)21-12-9-18(14-23(21)31-24)32-33(29,30)19-10-7-17(26)8-11-19/h3-15H,2H2,1H3/b24-13+ |
InChI Key |
NLGMJVSHPUSRHB-ZMOGYAJESA-N |
Isomeric SMILES |
CCN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)C4=C(O3)C=C(C=C4)OS(=O)(=O)C5=CC=C(C=C5)Cl |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C=C3C(=O)C4=C(O3)C=C(C=C4)OS(=O)(=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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